![molecular formula C8H4BrFN2O2 B13673523 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3 and 5 positions, respectively, on the pyrrolo[2,3-b]pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This can be achieved by bromination and fluorination of the pyrrolo[2,3-b]pyridine core.
Carboxylation: The brominated and fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as sodium hydride (NaH), to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of inhibitors for biological targets, such as kinases and receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, as well as the carboxylic acid group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H4BrFN2O2 |
|---|---|
Poids moléculaire |
259.03 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-4-1-3(10)2-11-7(4)12-6(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
JWSMMFHANYNAPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=C(N2)C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


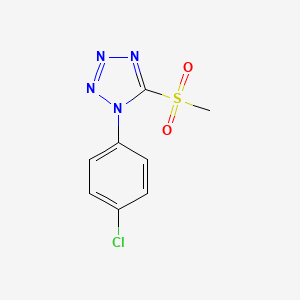

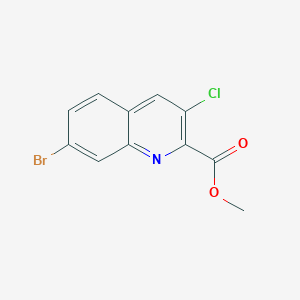
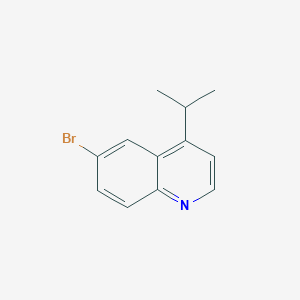

![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)
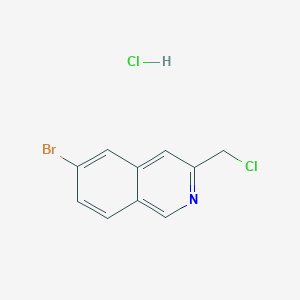
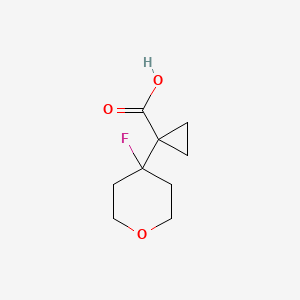
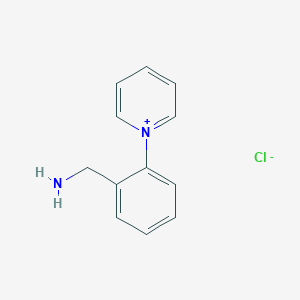
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
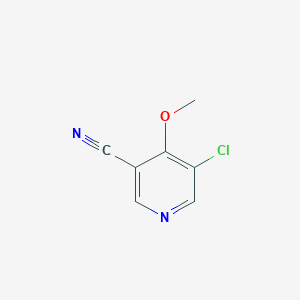
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

